molecular formula C16H18N2O3S B2845541 N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide CAS No. 2034582-18-6

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide

Cat. No. B2845541
CAS RN: 2034582-18-6
M. Wt: 318.39
InChI Key: UESOYMGTBVFNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide (IMPS) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPS is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Environmental Presence and Human Exposure

Perfluorinated Sulfonamides in Indoor and Outdoor Air

A study investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs), used in consumer products for surface protection, in indoor air, house dust, and outdoor air in Ottawa, Canada. The research found significant indoor air concentrations of various PFASs, pointing to indoor air as an important source of these compounds to the outdoor environment. This highlights the environmental prevalence and human exposure risk of sulfonamide-related compounds in everyday settings (Shoeib et al., 2005).

Genetic Factors in Drug Reactions

Slow Acetylator Phenotype and Sulfonamide Hypersensitivity

Research into the metabolism and detoxification of sulfonamides has shown that the slow acetylation phenotype may be a risk factor for developing hypersensitivity reactions to these drugs. This study underlines the importance of genetic factors in the adverse effects of sulfonamide drugs, suggesting that individual genetic makeup can significantly influence drug tolerance and reaction (Rieder et al., 1991).

Antimicrobial Applications

Sulfonamides and Antituberculous Effects

Despite the widespread belief in the resistance of Mycobacterium tuberculosis to sulfonamides, a study found that the majority of M. tuberculosis isolates were susceptible to trimethoprim-sulfamethoxazole (TMP-SMX), a sulfonamide combination. This suggests that TMP-SMX may have potential as a treatment option for multi-drug-resistant and extended drug-resistant tuberculosis, underscoring the antimicrobial application of sulfonamides in tackling significant public health challenges (Forgacs et al., 2009).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-18(22(19,20)16-7-4-8-17-10-16)11-15-9-13-5-2-3-6-14(13)12-21-15/h2-8,10,15H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESOYMGTBVFNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide

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